molecular formula C6HCl3N2 B176505 3,4,5-Trichloropicolinonitrile CAS No. 139485-42-0

3,4,5-Trichloropicolinonitrile

Cat. No.: B176505
CAS No.: 139485-42-0
M. Wt: 207.4 g/mol
InChI Key: UBUTVAIAQCVVBX-UHFFFAOYSA-N
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Description

3,4,5-Trichloropicolinonitrile is a chemical compound with the molecular formula C6HCl3N2. It belongs to the family of picolinonitriles and is characterized by the presence of three chlorine atoms attached to the pyridine ring at positions 3, 4, and 5, along with a nitrile group at position 2. This compound is a white crystalline solid that is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloropicolinonitrile can be synthesized through various methods. One common method involves the chlorination of picolinonitrile using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination. Another method involves the use of trichloropyridine as a starting material, which is then subjected to a cyanation reaction to introduce the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloropicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution Reactions: Substituted picolinonitriles with various functional groups.

    Reduction Reactions: Amino derivatives of picolinonitrile.

    Oxidation Reactions: Oxidized derivatives such as picolinic acids.

Scientific Research Applications

3,4,5-Trichloropicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

3,4,5-Trichloropicolinonitrile can be compared with other chlorinated picolinonitriles such as 2,3,5-trichloropicolinonitrile and 3,4,6-trichloropicolinonitrile. While these compounds share similar structural features, this compound is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of chlorine atoms at positions 3, 4, and 5 can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Comparison with Similar Compounds

  • 2,3,5-Trichloropicolinonitrile
  • 3,4,6-Trichloropicolinonitrile
  • 2,4,5-Trichloropicolinonitrile

Properties

IUPAC Name

3,4,5-trichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-3-2-11-4(1-10)6(9)5(3)8/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUTVAIAQCVVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352528
Record name 3,4,5-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139485-42-0
Record name 3,4,5-Trichloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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